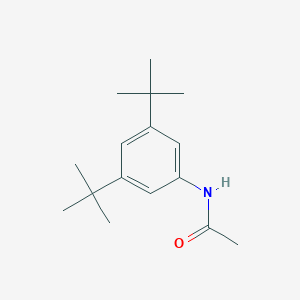
N-(3,5-Ditert-butylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,5-Ditert-butylphenyl)acetamide is a useful research compound. Its molecular formula is C16H25NO and its molecular weight is 247.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis
N-(3,5-Ditert-butylphenyl)acetamide serves as a versatile building block in organic synthesis. Its structure allows it to participate in various reactions, including:
- Electrophilic Substitution : The presence of the amide group facilitates electrophilic aromatic substitution, making it useful for synthesizing more complex organic molecules.
- Reduction and Oxidation Reactions : The compound can undergo reduction to yield amines or oxidation to form corresponding acids or other derivatives.
Research has indicated that this compound exhibits potential biological activities:
- Antimicrobial Properties : Studies have shown that this compound may possess antimicrobial effects against certain pathogens, making it a candidate for further pharmacological evaluation .
- Anticancer Activity : Preliminary investigations suggest that it may inhibit cancer cell proliferation through specific molecular interactions .
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its therapeutic potential:
- Drug Development : Its structural features allow it to interact with biological targets effectively, leading to investigations into its use as a drug candidate for inflammatory diseases and cancer treatments .
- Receptor Binding Studies : The compound is studied for its ability to bind with specific receptors, which is crucial for drug discovery efforts aimed at developing new therapeutic agents .
Case Study 1: Antiviral Activity
A study focusing on related compounds demonstrated that derivatives of this compound showed promising antiviral activity against flaviviruses such as Zika and dengue. The structure-activity relationship (SAR) revealed that modifications to the acetamide group significantly influenced antiviral potency, highlighting the importance of this compound in antiviral drug development .
Case Study 2: Mutagenicity Assessment
Research examining the mutagenicity of related N-acyl compounds found correlations between structural features and biological activity. This compound was included in these assessments, providing insights into how structural variations affect mutagenic potential and guiding future synthetic modifications for safer therapeutic candidates .
Properties
CAS No. |
37055-54-2 |
|---|---|
Molecular Formula |
C16H25NO |
Molecular Weight |
247.38 g/mol |
IUPAC Name |
N-(3,5-ditert-butylphenyl)acetamide |
InChI |
InChI=1S/C16H25NO/c1-11(18)17-14-9-12(15(2,3)4)8-13(10-14)16(5,6)7/h8-10H,1-7H3,(H,17,18) |
InChI Key |
PWXBXAZNZMAXED-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















